molecular formula C10H18N4O B1477554 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine CAS No. 2098026-79-8

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine

Cat. No.: B1477554
CAS No.: 2098026-79-8
M. Wt: 210.28 g/mol
InChI Key: UHBRZNVGULVIQB-UHFFFAOYSA-N
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Description

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is significant as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This is achieved through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in cellular ATP levels and an increase in reactive oxygen species (ROS) production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2, which leads to cell cycle arrest at the G1 phase . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their activity . This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been observed to exhibit a decrease in stability, leading to its degradation . This degradation is accompanied by a reduction in its biological activity, highlighting the importance of proper storage and handling. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At high doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, the compound has been shown to affect the degradation of aromatic hydrocarbons, highlighting its potential role in environmental bioremediation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues. The localization of this compound within cells is also affected by its interaction with intracellular binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Properties

IUPAC Name

2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-15-7-9-4-10-6-13(11)8(2)5-14(10)12-9/h4,8H,3,5-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBRZNVGULVIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN2CC(N(CC2=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine
Reactant of Route 2
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine
Reactant of Route 3
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine
Reactant of Route 4
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine
Reactant of Route 5
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine
Reactant of Route 6
Reactant of Route 6
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.